Disodium nitrilotriacetate

Description

Contextualization within Chelating Agents Research

Nitrilotriacetic acid disodium (B8443419) salt belongs to the family of aminopolycarboxylic acids, a major class of chelating agents that also includes the well-known ethylenediaminetetraacetic acid (EDTA). wikipedia.orgtaylorandfrancis.com In the landscape of chelating agent research, NTA and its salts are often studied in comparison to EDTA. rsc.org While both are effective at sequestering metal ions, they exhibit different properties that make them suitable for distinct applications. wikipedia.org For instance, NTA is a tetradentate ligand, meaning it can form four bonds to a central metal ion, whereas EDTA is hexadentate. wikipedia.orgrsc.org

Research into nitrilotriacetic acid disodium salt often focuses on its efficacy in metal ion control in aqueous systems. chemimpex.com It is particularly noted for its ability to chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are responsible for water hardness. nih.gov This has made it a subject of research in water treatment and as a builder in detergents. nih.govwho.int Furthermore, its interaction with heavy metal ions is a significant area of investigation in environmental remediation studies. chemimpex.comresearchgate.net Compared to some other chelating agents, NTA is noted for its biodegradability, a factor that has driven research into its environmental fate and potential as a more environmentally benign alternative to less degradable compounds. rsc.orgsantos.com

Historical Perspective of Academic Inquiry

The academic inquiry into nitrilotriacetic acid and its salts dates back to the 1930s, coinciding with their initial production. nih.gov Early research primarily focused on their synthesis and fundamental coordination chemistry. wikipedia.orggoogle.com A significant surge in academic interest occurred in the mid-20th century when NTA was proposed as a substitute for phosphates in laundry detergents to mitigate the environmental issue of eutrophication. who.int This led to extensive research throughout the 1970s and 1980s on its environmental behavior, aquatic toxicity, and the stability of its metal complexes. nih.govnih.gov

A considerable body of research has also been dedicated to the analytical applications of NTA and its salts. In the laboratory, it has been used in complexometric titrations and for the separation and determination of metal ions. chemimpex.com A notable development in the history of its academic use was the adaptation of NTA for protein purification in the His-tag method, where it is used to immobilize nickel ions on a solid support for affinity chromatography. wikipedia.org This application, developed in the late 1980s, remains a cornerstone of protein biochemistry research.

Scope and Significance of Current Research Paradigms

Modern research on nitrilotriacetic acid disodium salt continues to explore and expand upon its established applications while also venturing into new scientific frontiers. The scope of current research is broad, with significant contributions being made in the following areas:

Analytical Chemistry: Researchers continue to appreciate nitrilotriacetic acid disodium salt for its role in the precise control and analysis of metal ion concentrations in various experimental setups. chemimpex.com Its use in chromatographic techniques for the separation of metal ions remains an active area of investigation. acs.org

Biochemical and Life Sciences Research: In biochemical assays, it serves as a crucial buffering agent and stabilizer, ensuring optimal conditions for enzymatic reactions and protein studies. chemimpex.com Its application in the purification of His-tagged proteins is a standard and widely used technique. wikipedia.org

Environmental Science: A significant paradigm in current research is the use of NTA in phytoremediation to enhance the uptake of heavy metals by plants from contaminated soils. taylorandfrancis.com Its biodegradability continues to be a key area of study, with research focusing on its degradation pathways and the environmental impact of its metal complexes. who.intsantos.com

Materials Science: Recent research has explored the use of nitrilotriacetic acid salts in the synthesis of advanced materials. For example, it has been used as a complexing agent in the preparation of quantum dots and magnetic materials through methods like chemical bath deposition and electrochemical synthesis. researchgate.netchemicalbook.com

The ongoing research into nitrilotriacetic acid disodium salt underscores its versatility and enduring importance as a tool in scientific discovery. Its ability to predictably interact with metal ions ensures its continued relevance across a multitude of scientific disciplines.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Abstracts Service (CAS) Number | 15467-20-6 | nih.govscbt.com |

| Molecular Formula | C₆H₇NO₆Na₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 235.10 g/mol | scbt.com |

| Appearance | White crystalline powder | nih.gov |

| Melting Point | 300 °C (decomposes) | nih.gov |

| Solubility in Water | Soluble | nih.govchemicalbook.com |

| pH of 1% aqueous solution | Approximately 11 | nih.govchemicalbook.com |

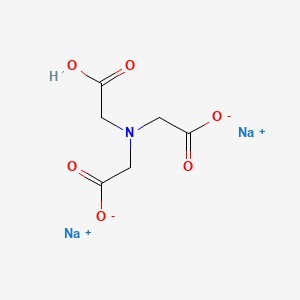

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPXYIKALIRNFA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065894 | |

| Record name | Disodium hydrogen nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Acros Organics MSDS] | |

| Record name | Disodium nitrilotriacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15467-20-6 | |

| Record name | Disodium nitrilotriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(carboxymethyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hydrogen nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hydrogen nitrilotriacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM NITRILOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLV4KI749R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Metal Ion Complexation Studies of Nitrilotriacetic Acid Disodium Salt

Chelation Mechanisms and Ligand-Metal Interactions

The interaction between nitrilotriacetic acid disodium (B8443419) salt and metal ions is a multifaceted process governed by several factors, including pH, the stoichiometry of the reactants, and the kinetics of complex formation and dissociation. As a tetradentate ligand, the fully ionized form of NTA, [N(CH₂CO₂⁻)₃; NTA³⁻], possesses four functional groups—three carboxylates and one amine group—that can coordinate with a metal ion. nih.gov This multi-site binding, known as chelation, results in the formation of stable, water-soluble metal complexes. nii.ac.jp

Protonation Equilibria and pH Dependence of Complex Formation

The complexing ability of nitrilotriacetic acid is highly dependent on the pH of the aqueous solution. nih.gov The NTA molecule has three acidic protons from its carboxylic acid groups, and their dissociation is characterized by specific acid dissociation constants (pKa values). In aqueous solutions, the extent of protonation of the NTA carboxylate groups varies with pH, with reported pKa values of pKA₁ = 1.89, pKA₂ = 2.49, and pKA₃ = 9.73. nih.gov

At low pH, the carboxylate groups are protonated, which competes with the binding of metal ions. As the pH increases, the carboxylate groups deprotonate, making the lone pair of electrons on the nitrogen atom and the negatively charged oxygen atoms of the carboxylate groups available for coordination with metal cations. Therefore, the formation of metal-NTA complexes is favored at neutral to alkaline pH, where NTA exists predominantly in its fully deprotonated, anionic form (NTA³⁻). The precise distribution of protonated and deprotonated species of NTA at a given pH can be determined using its pKa values, which is crucial for understanding and predicting its metal-binding behavior in various environments.

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of metal-NTA complexes is typically 1:1, where one metal ion is bound to one NTA molecule. For instance, the structure of the Fe³⁺/NTA³⁻ complex involves the simultaneous binding of the three carboxylate groups and the central amine group to the ferric ion. nih.gov However, other stoichiometries can exist depending on the specific metal ion and the reaction conditions. The stability of these complexes is quantified by their formation constants (also known as stability constants, K), which represent the equilibrium constant for the formation of the complex from the metal ion and the ligand. A higher formation constant indicates a more stable complex. nih.gov

The stability of metal-NTA complexes varies significantly with the metal ion. The strongest complexes are formed with trivalent cations like Fe³⁺ and with certain divalent transition metals, while weaker complexes are formed with alkaline earth metals like Ca²⁺ and Mg²⁺. nih.gov

Table 1: Formation Constants for Common Metal Ion/NTA³⁻ Complexes at 25°C

| Metal Ion | Log K |

|---|---|

| Fe³⁺ | 15.9 |

| Hg²⁺ | 14.6 |

| Cu²⁺ | 13.1 |

| Ni²⁺ | 11.5 |

| Pb²⁺ | 11.4 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Fe²⁺ | 8.8 |

| Mn²⁺ | 7.4 |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

Data sourced from Martell & Smith, 1974; Anderson et al., 1985 as cited in a 1990 IARC Monograph. nih.gov

Kinetic Studies of Metal-Ligand Association and Dissociation

Kinetic studies provide insight into the rates at which metal-NTA complexes form (association) and break apart (dissociation). These reactions often occur through ligand exchange, where another ligand in the solution replaces the NTA molecule in the metal's coordination sphere, or vice versa. The mechanisms of these ligand-exchange reactions can be complex and may proceed through different pathways.

One common mechanism is a dissociative pathway , where the initial metal-NTA complex first dissociates, releasing the NTA ligand and forming a coordinatively unsaturated intermediate. libretexts.org This intermediate then rapidly reacts with the incoming ligand to form the final product. The rate of this pathway is primarily dependent on the rate of dissociation of the initial complex. libretexts.org

Alternatively, the reaction can proceed via an adjunctive or associative pathway , where the incoming ligand directly attacks the metal center of the initial complex, forming a higher-coordination intermediate. libretexts.orgprinceton.edu This is then followed by the departure of the original ligand. The predominant pathway can depend on factors such as the nature of the metal ion, the incoming ligand, and the experimental conditions. For example, in studies of copper-nitrilotriacetate (CuNTA) ligand-exchange reactions, both dissociative and adjunctive pathways have been observed. princeton.edu

Selective Metal Ion Binding and Speciation Research

The ability of nitrilotriacetic acid disodium salt to selectively bind to certain metal ions is a key aspect of its utility. This selectivity is crucial for its applications in areas ranging from industrial processes to environmental remediation.

Investigations into Preferred Metal Complexation (e.g., Fe(III), Cu(II), Zn(II), Ca(II))

Research has consistently shown that NTA exhibits a distinct preference for certain metal ions. As indicated by the stability constants, NTA forms highly stable complexes with trivalent iron (Fe³⁺). nih.govwikipedia.org This strong interaction has been utilized in various applications, including the delivery of iron to biological systems and in environmental contexts. who.intnih.gov

Among divalent metal ions, NTA shows a high affinity for copper (Cu²⁺), forming a more stable complex than with other common divalent ions like zinc (Zn²⁺). mdpi.com The general order of affinity for several bivalent transition metal ions is Cu²⁺ > Ni²⁺ > Zn²⁺ ≥ Co²⁺. mdpi.com The complexes with alkaline earth metals such as calcium (Ca²⁺) are significantly weaker in comparison. nih.govwikipedia.org This selectivity is fundamental to its use as a water softening agent, where it sequesters Ca²⁺ and Mg²⁺ ions, although it is more effective for transition metals. wikipedia.org

Modeling of Metal-Nitrilotriacetic Acid Disodium Salt Speciation in Environmental and Biological Systems

Understanding the speciation of NTA—the distribution of its various complexed and uncomplexed forms—is critical for assessing its environmental impact and biological activity. nih.gov In environmental systems, such as natural waters, the speciation of NTA is influenced by the presence of a multitude of competing metal ions and other ligands. nih.gov

Modeling studies, which use stability constants and the concentrations of relevant ions, have shown that in typical environmental conditions with extensive detergent usage, NTA is expected to be present almost entirely as its calcium and magnesium chelates due to the high concentrations of these ions in natural waters. nih.gov

In biological systems, speciation modeling is equally important. For instance, in toxicity studies, the biological effects of NTA can be related to the concentration of "free" NTA versus its metal-complexed forms in the gastrointestinal tract. nih.gov Advanced computer programs, such as HYPERQUAD, are used to analyze potentiometric titration data to calculate stability constants and model the complex equilibria of NTA with various metal ions under different conditions. nii.ac.jpscispace.com These models are essential for predicting the behavior of NTA and its metal complexes in complex biological and environmental matrices.

Structural Elucidation of Metal-Nitrilotriacetic Acid Disodium Salt Complexes

The three-dimensional arrangement of atoms in metal-NTA complexes is fundamental to understanding their stability and reactivity. Researchers employ a range of analytical techniques to unravel these structures, with spectroscopic and crystallographic methods providing the most detailed insights.

Spectroscopic Analyses of Coordination Environments

Spectroscopic techniques are invaluable for probing the coordination environment of the metal ion and the conformational changes in the nitrilotriacetic acid (NTA) ligand upon complexation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Infrared spectroscopy provides information about the vibrational modes of the molecule. The coordination of the carboxylate groups of the NTA ligand to a metal ion leads to characteristic shifts in their stretching frequencies. In the free NTA ligand, the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO-) appear at specific wavenumbers. Upon complexation, these bands shift, with the magnitude of the shift providing clues about the strength of the metal-oxygen bond. For instance, in a series of divalent metal-NTA complexes, the position of the asymmetric carboxylate stretching band can vary depending on the metal ion involved.

| Functional Group | Free Ligand (approx. cm⁻¹) ** | Coordinated Ligand (approx. cm⁻¹) ** | Assignment |

| Carboxylate | 1580 | 1600 - 1630 | Asymmetric stretch (νas(COO⁻)) |

| Carboxylate | 1410 | 1400 - 1420 | Symmetric stretch (νs(COO⁻)) |

| C-N | 1130 | 1100 - 1120 | C-N stretching |

Interactive Data Table: Representative Infrared Absorption Bands for Metal-NTA Complexes

¹H NMR spectroscopy is another powerful tool for studying the coordination of NTA to metal ions in solution. The chemical shifts of the methylene (B1212753) protons (-CH₂-) in the NTA ligand are sensitive to the electronic environment, which is altered upon complexation. The coordination to a paramagnetic metal ion can lead to significant broadening and shifting of the NMR signals. For diamagnetic metal complexes, the changes in chemical shifts can provide information about the conformation of the chelate rings. The ¹H NMR spectrum of the free nitrilotriacetic acid disodium salt in D₂O typically shows a singlet for the six equivalent methylene protons.

| Proton | Chemical Shift (ppm) of Free Ligand (approx.) | General Observations upon Complexation |

| -CH₂- | 3.3 | Shift and/or broadening of the signal |

Interactive Data Table: ¹H NMR Chemical Shifts for Nitrilotriacetic Acid Disodium Salt and General Trends in its Metal Complexes

Crystallographic Studies of Solid-State Structures

In many complexes, the coordination sphere of the metal ion is completed by water molecules or other ligands. The coordination number and geometry around the metal ion can vary depending on the size and electronic properties of the metal.

For example, in the crystal structure of Ca[Co(NTA)(H₂O)]₂·4H₂O, the cobalt(II) ion is in a distorted octahedral environment. researchgate.net It is coordinated to the nitrogen atom and three oxygen atoms of the NTA ligand, as well as to a water molecule and an oxygen atom from a neighboring NTA ligand. researchgate.net The calcium ion is coordinated to oxygen atoms from the NTA ligands and water molecules. researchgate.net

Similarly, in five-coordinate Co(II) complexes with the general formula Ca[Co(NTA)X]·nH₂O (where X = Cl⁻, Br⁻, or NCS⁻), the cobalt(II) ion exhibits a trigonal bipyramidal geometry. It is coordinated to the nitrogen atom and three oxygen atoms of the NTA ligand, with the fifth coordination site occupied by the halide or thiocyanate (B1210189) ion.

The crystal structure of a nickel(II) complex with NTA, [Ni(NTA)(H₂O)₂]⁻, also reveals an octahedral coordination geometry around the nickel ion, with the NTA ligand acting as a tetradentate ligand and two water molecules occupying the remaining coordination sites.

| Complex | Metal Ion | Coordination Number | Coordination Geometry | Selected Bond Lengths (Å) |

| Ca[Co(NTA)Cl]·2.3H₂O | Co(II) | 5 | Trigonal Bipyramidal | Co-O: 1.998-2.032, Co-N: 2.186, Co-Cl: 2.294 |

| Ca[Co(NTA)Br]·2H₂O | Co(II) | 5 | Trigonal Bipyramidal | Co-O: 1.998-2.032, Co-N: 2.201, Co-Br: 2.436-2.445 |

| Ca[Co(NTA)(NCS)]·2H₂O | Co(II) | 5 | Trigonal Bipyramidal | Co-O: 1.998-2.032, Co-N: 2.191, Co-N(CS): 1.982 |

| Ca[Co(NTA)(H₂O)]₂·4H₂O researchgate.net | Co(II) | 6 | Distorted Octahedral | Co-O: 2.029-2.103, Co-N: 2.177 |

| [Ni(NTA)(H₂O)₂]⁻ | Ni(II) | 6 | Octahedral | - |

| [Ca(NTA)(H₂O)₃]⁻ | Ca(II) | 7 | - | - |

Interactive Data Table: Selected Crystallographic Data for Metal-NTA Complexes

Environmental Fate and Ecotoxicological Investigations of Nitrilotriacetic Acid Disodium Salt

Environmental Distribution and Occurrence Studies

Quantification in Aquatic Systems (e.g., Wastewater, River Water, Drinking Water, Groundwater)

Nitrilotriacetic acid is primarily released into the environment through sewage. canada.ca Its presence has been documented in various aquatic environments, including wastewater, river water, drinking water, and groundwater.

In a Canadian national survey, the mean concentration of NTA in drinking water was 2.82 µg/L, with a range of less than 0.2 to 30.4 µg/L. canada.ca The mean concentration in raw water samples was slightly higher at 3.88 µg/L, with a range of less than 0.2 to 33.5 µg/L. canada.ca Notably, NTA concentrations in both raw and treated water exceeded 10 µg/L in only 14% of the locations surveyed. canada.ca A survey of tap water in eight New York State cities found that 68% of samples had no detectable levels of NTA (with a detection limit of 1 µg/L), and the remaining samples had an average concentration of 2.1 µg/L. who.int

In groundwater, the half-life for the biodegradation of NTA at concentrations of 1 to 100 µg/L is approximately 31 hours. who.int Studies have shown that NTA concentrations of 5 to 50 mg/L in river water containing acclimatized microorganisms can completely disappear in two to six days, while concentrations below 5 mg/L are expected to degrade within a single day. who.int

The following interactive table provides a summary of NTA concentrations found in various aquatic systems.

| Water Source | Mean Concentration (µg/L) | Range of Concentrations (µg/L) | Detection Limit (µg/L) | Reference |

| Canadian Drinking Water | 2.82 | <0.2 - 30.4 | Not specified | canada.ca |

| Canadian Raw Water | 3.88 | <0.2 - 33.5 | Not specified | canada.ca |

| New York Tap Water | 2.1 (in detected samples) | Not specified | 1 | who.int |

| Groundwater | Not specified | 1 - 100 | Not specified | who.int |

Presence in Sediments and Soils

NTA has the potential to mobilize heavy metals from aquatic sediments. who.int In soil systems, the behavior of NTA is influenced by saturation levels. In unsaturated soils, such as those in properly functioning septic tank percolation fields, NTA is expected to undergo rapid and complete degradation, contributing only inorganic nitrogen compounds and carbonates to the groundwater. epa.gov However, in saturated soil systems, NTA degradation is likely to be limited, allowing a significant portion to enter the underlying groundwater. epa.gov Any NTA that bypasses degradation during infiltration can transport metals like iron, zinc, chromium, lead, cadmium, and mercury from the soil into the groundwater. epa.gov

The application of NTA to soil can increase the amount of dissolved organic carbon (DOC), which can be an indicator of the chelate's degradation. nih.gov

Biodegradation Pathways and Microbial Ecology Research

Aerobic and Anaerobic Degradation Mechanisms

Nitrilotriacetic acid is readily biodegradable by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. oup.comomicsonline.org

Aerobic Biodegradation: In the presence of oxygen, aerobic bacteria break down organic pollutants. omicsonline.orgomicsonline.org The aerobic degradation of NTA involves carbon-nitrogen cleavage, leading to the formation of intermediates such as iminodiacetate (B1231623), glyoxylate (B1226380), glycerate, glycine (B1666218), and ammonia (B1221849). canada.cawho.int The final metabolic end products are carbon dioxide, water, ammonia, and nitrate (B79036). canada.cawho.int The key enzymes in the aerobic degradation of NTA by bacteria like Chelatobacter and Chelatococcus are a monooxygenase (NTA MO) and a membrane-bound iminodiacetate dehydrogenase. oup.com

Anaerobic Biodegradation: Anaerobic degradation occurs in the absence of molecular oxygen. omicsonline.orgnih.gov Studies have demonstrated that the indigenous microflora in subsurface soils can rapidly mineralize NTA under anaerobic conditions. nih.gov In this process, nitrate can serve as the terminal electron acceptor. nih.gov Under denitrifying conditions, the catabolism of NTA is catalyzed by an NTA dehydrogenase. oup.com The final products of anaerobic digestion are often methane (B114726) and carbon dioxide. omicsonline.org

A study on subsurface soils found that the half-lives for NTA mineralization in aerobic soils ranged from 87 to 160 hours. nih.gov The research also provided the first evidence of rapid NTA degradation by indigenous microflora in septic tank tile fields under anaerobic conditions. nih.gov

Identification and Characterization of Nitrilotriacetic Acid-Degrading Microorganisms

A number of bacterial strains capable of utilizing NTA have been isolated and identified. These microorganisms are commonly found in surface waters, soils, and sewage treatment plants. oup.com

One notable example is a Gram-negative bacterium isolated from river sediment that can use NTA as its sole source of carbon, nitrogen, and energy under denitrifying conditions. nih.gov This bacterium is serologically distinct from the well-described obligately aerobic NTA-degrading bacteria, which are part of the alpha-subclass of Proteobacteria. nih.gov Chemotaxonomic characterization suggests this denitrifying isolate may belong to the gamma-subclass of Proteobacteria. nih.gov

Other identified NTA-degrading bacteria include species of Pseudomonas, which have been isolated from sewage effluent. cdnsciencepub.com The genera Chelatobacter and Chelatococcus are also known to be key players in NTA degradation. oup.com

The following table lists some of the microorganisms identified as being capable of degrading NTA.

| Microorganism | Subclass | Environment of Isolation | Key Characteristics | Reference |

| Gram-negative bacterium | gamma-Proteobacteria | River sediment | Degrades NTA under denitrifying conditions | nih.gov |

| Pseudomonas sp. | Not specified | Sewage effluent | Utilizes NTA as sole nitrogen and carbon source | cdnsciencepub.com |

| Chelatobacter | alpha-Proteobacteria | Not specified | Obligately aerobic NTA degradation | oup.com |

| Chelatococcus | alpha-Proteobacteria | Not specified | Obligately aerobic NTA degradation | oup.com |

Factors Influencing Biodegradation Rates (e.g., Acclimatization, Temperature, Dissolved Oxygen, Metal Complexation)

Several factors can influence the rate at which NTA is biodegraded in the environment. These include:

Acclimatization: The pre-exposure of microbial populations to NTA can significantly increase the rate of its degradation. canada.ca

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms and, consequently, the rate of NTA biodegradation. canada.ca

Dissolved Oxygen: The concentration of dissolved oxygen in water is a key factor, determining whether aerobic or anaerobic degradation pathways are dominant. canada.ca

Metal Complexation: NTA readily forms complexes with metal ions. While most NTA-metal complexes degrade rapidly, the specific metal ion can influence the degradation rate. canada.ca For instance, one study found that microbial granules degraded free NTA faster than the Fe(III)-NTA complex. nih.gov

Formation and Fate of Biodegradation Intermediates (e.g., Iminodiacetate, Glycine)

The biodegradation of nitrilotriacetic acid (NTA) proceeds through the formation of several key intermediates, primarily iminodiacetate (IDA) and glycine. The initial step in the aerobic breakdown of NTA by microorganisms like Pseudomonas species involves an oxidative cleavage of the tertiary amine by a monooxygenase enzyme. nih.gov This reaction yields glyoxylate and IDA. nih.gov While an unstable alpha-hydroxy-NTA intermediate has been proposed, IDA is the first stable intermediate identified. nih.gov

IDA can be further metabolized, although the pathways can vary between different bacterial strains. In some cases, IDA undergoes cleavage in the presence of the same monooxygenase that acts on NTA, producing glyoxylate and glycine. nih.gov Glyoxylate can then be further metabolized to carbon dioxide and either glycerate or glycine. nih.gov Studies with Rhodococcus rhodochrous have shown that the biodegradation of the iron(III)-NTA complex also leads to the formation of IDA. nih.gov In these experiments, NTA was almost entirely converted to IDA, which was then transformed more slowly. nih.gov While glycine formation was not significantly observed in this specific study, it is acknowledged as a potential downstream product, along with formate, which can arise from the transformation of glyoxylate. nih.gov

The fate of these intermediates is to be further broken down and assimilated into central metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen forms like ammonia and nitrate. nih.govwho.int The efficient biodegradation of these intermediates prevents their accumulation in the environment. nih.gov

Photodegradation Studies of Nitrilotriacetic Acid Disodium (B8443419) Salt and its Metal Complexes

UV-Visible Light Degradation Pathways

Nitrilotriacetic acid itself does not significantly absorb solar light, and therefore, its direct photolysis is negligible. nih.gov However, the photodegradation of NTA is substantially influenced by its complexation with metal ions, particularly iron(III). The iron(III)-NTA complex (FeNTA) exhibits an absorption band that extends into the visible light spectrum (up to 400 nm), allowing it to absorb solar radiation and undergo a photoredox process. nih.gov

The photodegradation of the FeNTA complex is initiated by an intramolecular electron transfer from the NTA ligand to the Fe(III) center upon absorption of light. This process leads to the reduction of Fe(III) to Fe(II) and the oxidation of the NTA ligand. nih.gov The proposed mechanism involves the formation of hydroxyl radicals (HO•) and carbonate radical anions (CO₃⁻•). nih.gov These highly reactive radicals can then attack the NTA molecule. The process results in the formation of intermediates such as iminodiacetate (IDA), glycine, and formate, which is an oxidation product of formaldehyde. nih.gov This photo-induced degradation pathway is an important mechanism for the removal of NTA from sunlit surface waters.

Influence of Metal Complexation on Photolysis Rates

Metal complexation is a critical factor determining the rate of NTA photodegradation. As NTA alone is largely photolytically inactive, the formation of photosensitive complexes is a prerequisite for light-induced degradation. nih.gov The rate of photolysis is dependent on the specific metal ion complexed with NTA. The iron(III)-NTA complex is particularly significant due to its ability to absorb light in the solar spectrum and its relatively common presence in natural waters. nih.gov

Ecotoxicity Assessments in Aquatic and Terrestrial Ecosystems

Effects on Aquatic Organisms and Microbial Communities

Nitrilotriacetic acid disodium salt generally exhibits low acute toxicity to a wide range of aquatic organisms. Studies have shown that high concentrations, often in the range of thousands of milligrams per liter, are required to elicit adverse effects on bacteria and algae. epa.gov For instance, one study noted that the growth of an Escherichia coli strain was only affected by NTA concentrations above 50,000 mg/L. epa.gov

In longer-term studies with more complex aquatic communities, NTA at environmentally relevant concentrations (e.g., 2 mg/L) has not been found to cause acute or chronic toxicity to natural communities of algae, aquatic plants like Lemna and Anacharis, or invertebrate worms such as Planaria and Tubifex. epa.gov In fact, NTA can have a protective effect on aquatic organisms by chelating toxic heavy metals, thereby reducing their bioavailability and toxicity. epa.govnih.gov For example, a 2 mg/L concentration of NTA protected organisms from the toxic effects of 30 µg/L of copper. epa.gov

However, the presence of NTA can influence microbial community structure and function. While not directly toxic at typical environmental concentrations, the introduction of a readily biodegradable carbon and nitrogen source like NTA can potentially alter the balance of microbial populations. nih.gov The acclimation of microbial communities to NTA is a key factor in its degradation, with bacteria in environments previously exposed to NTA showing a much higher and more immediate capacity for its breakdown. capes.gov.brnih.gov

Table 1: Ecotoxicity of Nitrilotriacetic Acid (NTA) on Various Aquatic Organisms

| Organism Type | Species | Effect | Concentration | Reference |

| Bacterium | Escherichia coli K 12 | Growth inhibition, altered cell morphology | >50,000 mg/L | epa.gov |

| Algae | Natural Communities | No acute or chronic toxicity | 2 mg/L | epa.gov |

| Aquatic Plant | Lemna (Duckweed) | No acute or chronic toxicity | 2 mg/L | epa.gov |

| Aquatic Plant | Anacharis (Waterweed) | No acute or chronic toxicity | 2 mg/L | epa.gov |

| Invertebrate | Planaria (Flatworm) | No acute or chronic toxicity | 2 mg/L | epa.gov |

| Invertebrate | Tubifex (Sludge worm) | No acute or chronic toxicity | 2 mg/L | epa.gov |

Interactions with Metal Mobilization from Sediments and Bioavailability to Organisms

One of the primary environmental concerns regarding NTA is its potential to mobilize heavy metals from sediments into the water column due to its strong chelating properties. tandfonline.comtandfonline.com By forming soluble complexes with metals that are otherwise bound to sediment particles, NTA can increase their concentration in the dissolved phase. tandfonline.com The extent of this mobilization is influenced by several factors, including the concentration of NTA, contact time, and water hardness. tandfonline.comtandfonline.com

Studies have shown that NTA can mobilize metals such as copper (Cu), zinc (Zn), lead (Pb), and cadmium (Cd) from sediments. tandfonline.com For example, at an NTA concentration of 20 mg/L, the mobilization percentages were reported to be approximately 8-15% for Cu, 1-7% for Zn, 7-10% for Pb, and 7-30% for Cd after a six-day period. tandfonline.com The presence of 191 mg/L of NTA was found to significantly increase the concentration of iron (Fe), Zn, and Cu in the water column by 3 to 15 times. epa.gov

Conversely, the complexation of metals by NTA generally reduces their bioavailability and toxicity to aquatic organisms. nih.gov The free metal ion is typically the most bioavailable and toxic form, and by binding with these ions, NTA renders them less available for uptake by organisms. nih.govusgs.gov However, the biodegradation of metal-NTA complexes can release the metal ion, potentially making it available again. The rate of biodegradation of these complexes can vary depending on the metal, with the order of acclimation time for biodegradation being Cu > Cd > Zn > Pb > Ca. tandfonline.com The presence of NTA-degrading bacteria can act to destabilize the metal-NTA complex, which, along with soil binding, can limit the mobilization of metals in the environment. nih.gov

Table 2: Metal Mobilization from Sediments by Nitrilotriacetic Acid (NTA)

| Metal | NTA Concentration | Shaking Period | Mobilization Percentage | Reference |

| Copper (Cu) | 20 mg/L | 6 days | 8% - 15% | tandfonline.com |

| Zinc (Zn) | 20 mg/L | 6 days | 1% - 7% | tandfonline.com |

| Lead (Pb) | 20 mg/L | 6 days | 7% - 10% | tandfonline.com |

| Cadmium (Cd) | 20 mg/L | 6 days | 7% - 30% | tandfonline.com |

Influence on Nutrient Cycling in Ecosystems

Nitrilotriacetic acid (NTA) and its salts, such as nitrilotriacetic acid disodium salt, can influence nutrient cycling in both terrestrial and aquatic ecosystems primarily through their strong chelating properties. By forming stable complexes with metal ions, NTA can alter the bioavailability of essential micronutrients and indirectly affect the transformations of major nutrients like nitrogen and phosphorus.

The primary mechanism by which nitrilotriacetic acid disodium salt can affect nutrient cycling is through the chelation of metal ions in the environment. nih.gov As a trisodium (B8492382) salt, NTA was initially proposed as a substitute for phosphates in detergents to mitigate the eutrophic effects of phosphates on aquatic environments. nih.gov NTA, in its fully ionized form, possesses four functional groups—three carboxylates and one amine group—that can bind with metal ions. nih.gov This chelation can prevent the precipitation of these ions, for example, in boiler feedwater to control scaling. nih.gov

In soil ecosystems, the application of NTA has been studied for its potential in the phytoextraction of heavy metals. Research has shown that NTA can mobilize cadmium (Cd) by reacting with soil organic matter and forming soluble complexes, thereby increasing its uptake by plants. nih.gov Specifically, NTA can mobilize exchangeable Cd, as well as Cd bound to carbonates and organic matter. nih.gov While this is primarily a remediation strategy, it demonstrates the ability of NTA to alter the state and availability of elements in the soil. This same chelating action can apply to essential micronutrients, such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu), which are crucial for various enzymatic processes in both plants and microorganisms involved in nutrient cycling.

The introduction of sodium salts into ecosystems can also have a distinct impact on nutrient cycling, particularly the nitrogen cycle. Studies on the effects of de-icing salts, such as sodium chloride, have shown that high concentrations of sodium ions can displace ammonium (B1175870) (NH₄⁺) from cation exchange sites in the soil. researchgate.net This can lead to the flushing of ammonium from the soil profile. researchgate.net Furthermore, increased soil pH due to the application of salts can enhance the mineralization of organic nitrogen and nitrification, which may, in the long term, reduce the pool of mineralizable nitrogen in roadside soils. researchgate.net Long-term irrigation with saline water has also been found to significantly impact the microbial functional profiles related to soil carbon and nitrogen cycles. nih.gov For instance, it can inhibit certain carbon degradation genes and affect the abundance of genes involved in nitrogen degradation, dissimilatory nitrate reduction, and nitrification. nih.gov

The following table summarizes the potential effects of nitrilotriacetic acid disodium salt on key nutrient cycling processes, based on the properties of NTA and the observed effects of sodium salts on ecosystems.

| Nutrient Cycling Process | Potential Influence of Nitrilotriacetic Acid Disodium Salt | Underlying Mechanism |

| Micronutrient Availability | Increased or decreased availability of metal micronutrients (Fe, Mn, Zn, Cu) | Chelation of metal ions by NTA, forming soluble complexes that can enhance uptake or leaching. nih.govnih.gov |

| Nitrogen Cycle | ||

| Nitrification | Potential enhancement due to increased soil pH from sodium. researchgate.net | Changes in soil chemistry affecting nitrifying bacteria. |

| Ammonium Availability | Potential initial increase in leaching due to displacement from soil exchange sites by sodium ions. researchgate.net | Cation exchange dynamics in the soil. researchgate.net |

| Denitrification | Potential inhibition due to increased salinity. mdpi.com | Salinity stress on denitrifying microorganisms. mdpi.com |

| Phosphorus Cycle | Indirect influence through chelation of cations (e.g., Ca, Fe, Al) that can precipitate with phosphate (B84403). | By chelating cations, NTA could potentially reduce the formation of insoluble phosphate minerals, thereby increasing phosphorus availability. |

| Carbon Cycle | Potential alteration of microbial functional genes related to carbon degradation. nih.gov | Effects of increased salinity on soil microbial communities. nih.gov |

Table 1: Potential Influences of Nitrilotriacetic Acid Disodium Salt on Nutrient Cycling Processes

It is important to note that while the principles of chelation and the effects of sodium salts are well-established, detailed research specifically quantifying the impact of nitrilotriacetic acid disodium salt on the rates of various nutrient cycling processes in different ecosystems is limited. The ultimate effect will depend on a variety of site-specific factors, including soil or sediment type, microbial community composition, pH, and the concentration of the compound.

Toxicological and Carcinogenicity Research on Nitrilotriacetic Acid and Its Salts

Systemic Toxicity Studies in Experimental Animals

Renal and Urinary Tract Pathophysiology

High doses of nitrilotriacetic acid and its sodium salts have been shown to be nephrotoxic in both rats and mice. nih.govwho.int This toxicity is characterized by evidence of damage to the renal tubular cells, which is often followed by regenerative proliferation. nih.govwho.int In rats, but not typically in mice, urothelial cytotoxicity and subsequent regenerative hyperplasia have been observed, particularly at doses higher than those causing kidney toxicity. nih.gov Chronic administration of NTA and its trisodium (B8492382) salt has been linked to the development of benign and malignant tumors in the urinary system of rats, including the kidney, ureter, and bladder. nih.govcanada.ca Specifically, renal tubular adenomas and adenocarcinomas have been observed in male rats administered NTA in their drinking water. nih.gov Studies have also noted the presence of hydronephrosis in mice exposed to high doses of NTA and its trisodium salt. canada.ca The toxic effects on the urinary tract are considered an essential precursor to the development of neoplasia. nih.gov

Hepatic and Adrenal Gland Responses

Research has indicated that nitrilotriacetic acid can also impact the liver and adrenal glands in experimental animals. In female rats, administration of NTA has been associated with the development of hepatocellular adenomas. who.int Furthermore, adrenal phaeochromocytomas have been observed in female rats treated with NTA. who.int When solutions of ferric nitrate (B79036) and NTA disodium (B8443419) salt were repeatedly injected intraperitoneally into rats and rabbits, iron deposition was noted in the parenchymal cells of the liver, as well as in the pancreas and adrenal glands. nih.gov

Hematopoietic System Impacts

Studies have demonstrated that nitrilotriacetic acid and its salts can affect the hematopoietic system, particularly in mice. A dose-related increase in the incidence of hematopoietic tumors has been observed in male mice following the administration of NTA trisodium salt monohydrate in the diet. nih.govcanada.ca

Mechanisms of Organ Toxicity (e.g., Zinc and Calcium Homeostasis Perturbation)

The organ toxicity of nitrilotriacetic acid is closely linked to its chelating properties, which disrupt the homeostasis of essential divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺). nih.govnih.gov The nephrotoxicity observed in rats and mice appears to be a result of the accumulation of Zn²⁺ in the kidneys, secondary to the chelating action of NTA. nih.govnih.gov This is supported by findings that co-administration of Zn²⁺ with NTA accentuates the nephrotoxic effects. nih.gov

In contrast, the toxicity observed in the urothelium of rats is not linked to zinc accumulation but rather appears to be related to the depletion of cellular calcium. nih.govwho.intnih.gov This effect on the bladder tissue, which can lead to toxicity and regenerative hyperplasia, occurs at higher doses than those required to produce kidney toxicity. nih.govwho.int The formation of NTA-containing microcrystals in the urine is also a noted phenomenon, though it is not considered the sole explanation for the urothelial toxic and regenerative effects. nih.govwho.int

Genotoxicity and Mutagenicity Assessments

In Vitro and In Vivo Studies of Gene Mutation and Chromosomal Damage

The genotoxic potential of nitrilotriacetic acid and its salts has been evaluated in a variety of in vitro and in vivo assays. Generally, NTA and its salts are not considered to be directly genotoxic. nih.govuzh.ch

In Vitro Findings: Nitrilotriacetic acid and its disodium and trisodium salts have generally tested negative for mutagenicity in bacterial assays. nih.govwho.int Nitrilotriacetic acid disodium salt did not induce gene mutations in mouse lymphoma L5178Y tk+/- cells or sister chromatid exchange in Chinese hamster lung V79 cells. nih.gov Similarly, NTA did not induce sister chromatid exchange or chromosomal aberrations in Chinese hamster cells in vitro. who.int However, some studies have reported positive findings under specific conditions. For instance, NTA trisodium salt was found to induce chromosomal aberrations in rat-kangaroo kidney cells in vitro without the need for metabolic activation. nih.gov It also induced gene mutation in human cells in vitro. nih.gov Some research suggests that indirect genotoxic effects, such as clastogenic effects, can be induced in vitro due to the chelation of essential cations like calcium from the culture medium. uzh.ch

In Vivo Findings: In vivo studies have largely shown a lack of genotoxic activity for NTA and its salts. nih.govwho.int Nitrilotriacetic acid disodium salt did not induce oxidative DNA damage in the kidney cells of rats in vivo. nih.gov However, there are some exceptions. The acid form of NTA was found to induce aneuploidy in the germ cells of mice. nih.govwho.int In a comet assay with kidney cells from male Sprague Dawley rats, a single oral administration of NTA resulted in a significant increase in DNA damage. uzh.ch

Interactive Data Table: Genotoxicity of Nitrilotriacetic Acid and its Salts

| Test System | Compound | Endpoint | Result |

| In Vitro | |||

| Bacterial Mutation Assays | NTA, Disodium Salt, Trisodium Salt | Gene Mutation | Negative |

| Mouse Lymphoma L5178Y tk+/- cells | Nitrilotriacetic acid, disodium salt | Gene Mutation | Negative |

| Chinese Hamster Lung V79 cells | Nitrilotriacetic acid, disodium salt | Sister Chromatid Exchange | Negative |

| Chinese Hamster Ovary (CHO) cells | Nitrilotriacetic acid | Sister Chromatid Exchange | Negative |

| Chinese Hamster Ovary (CHO) cells | Nitrilotriacetic acid | Chromosomal Aberrations | Negative |

| Rat-Kangaroo Kidney cells | Nitrilotriacetic acid, trisodium salt | Chromosomal Aberrations | Positive |

| Human Cells | Nitrilotriacetic acid, trisodium salt | Gene Mutation | Positive |

| In Vivo | |||

| Rat Kidney Cells | Nitrilotriacetic acid, disodium salt | Oxidative DNA Damage | Negative |

| Mouse Germ Cells | Nitrilotriacetic acid | Aneuploidy | Positive |

| Rat Kidney Cells (Comet Assay) | Nitrilotriacetic acid | DNA Damage | Positive |

Aneuploidy Induction Research

Nitrilotriacetic acid (NTA) and its salts have been investigated for their potential to induce aneuploidy, a condition characterized by an abnormal number of chromosomes. In vivo studies in mice have shown that while NTA does not cause dominant lethal mutations, it is capable of inducing aneuploidy. nih.gov Similarly, research on Drosophila melanogaster indicated that NTA induced aneuploidy but did not cause sex-linked recessive lethal mutations or dominant lethal mutations. nih.gov However, the trisodium salt of NTA did not induce micronuclei or aneuploidy in mice when administered via a single intraperitoneal injection. nih.gov

In contrast to the findings with the parent acid, nitrilotriacetic acid disodium salt did not show evidence of inducing aneuploidy in the experimental systems reviewed. nih.gov Furthermore, studies on yeast and fungi have shown that nitrilotriacetic acid trisodium salt did not induce aneuploidy. nih.gov

DNA Damage and Repair Pathway Investigations

Research into the genotoxic potential of nitrilotriacetic acid (NTA) and its salts has explored their effects on DNA damage and repair mechanisms. In vitro studies using cultured human lymphocytes have demonstrated that NTA can inhibit DNA replication at high concentrations, which is also associated with significant cell death. nih.gov At lower concentrations, however, an increase in the incorporation of tritiated thymidine (B127349) into DNA was observed. nih.gov

Investigations into unscheduled DNA synthesis (UDS), a marker of DNA repair, in human lymphocytes revealed that pretreatment with NTA led to an increased incorporation of tritiated thymidine following UV irradiation, suggesting a stimulation of DNA repair synthesis. nih.gov This effect was found to be only partially attributable to an expansion of the intracellular thymidine pool. nih.gov

In vivo studies have provided mixed results. Nitrilotriacetic acid disodium salt did not induce oxidative DNA damage in the kidney cells of rats. nih.gov However, a comet assay performed on the kidney cells of male Sprague Dawley rats administered single oral doses of NTA showed a significant, though not dose-dependent, increase in DNA damage. uzh.ch In vitro comet assays with L5178Y mouse lymphoma cells also showed a marked increase in DNA damage with NTA, an effect that was nullified by the addition of equimolar amounts of Ca2+. uzh.ch

Nitrilotriacetic acid trisodium salt yielded negative results in the bacterial SOS DNA repair assay but did show differential toxicity in various repair-deficient Escherichia coli strains. nih.gov

Carcinogenicity Bioassays and Tumor Promotion Studies

Induction of Tumors in Kidney, Ureter, and Bladder

Carcinogenicity studies have demonstrated that nitrilotriacetic acid (NTA) and its salts can induce tumors in the urinary system of experimental animals. nih.govnih.gov Oral administration of NTA has been shown to cause renal tubular tumors, including adenomas and adenocarcinomas, in both mice and rats. nih.gov In female rats, NTA also induced transitional-cell and squamous-cell carcinomas of the urinary bladder. who.int

The trisodium salt of NTA, when administered in the diet as the monohydrate, led to the development of benign and malignant tumors of the urinary system, affecting the kidney, ureter, and bladder in rats of both sexes. nih.govwho.int When provided in drinking water to male rats, it specifically induced renal adenomas and adenocarcinomas. nih.govwho.intwpunj.edu

The carcinogenic effects on the urinary tract are linked to cellular toxicity and subsequent regenerative hyperplasia. nih.gov The nephrotoxicity appears to be associated with the accumulation of zinc, a consequence of NTA's chelating properties, while the urothelial effects seem to be related to the depletion of calcium. who.int

Two-Stage Carcinogenicity Models

In two-stage carcinogenicity studies, nitrilotriacetic acid (NTA) and its trisodium salt have demonstrated tumor-promoting effects in the urinary tract of male rats. nih.govwho.int When administered orally following pretreatment with various N-nitrosamines, such as N-nitroso(4-hydroxybutyl)butylamine (NHBBA) or N-nitrosoethylhydroxy-ethylamine (NEHEA), NTA and its salt significantly increased the incidence of urinary tract tumors. nih.govnih.gov

For instance, in rats initiated with NHBBA, subsequent dietary administration of NTA, trisodium salt, monohydrate led to a significant increase in the incidence of papillary or nodular hyperplasia and transitional-cell papillomas of the urinary bladder. nih.gov Similarly, after initiation with N-nitrosobis(2-hydroxypropyl)amine (NDHPA), both NTA and its trisodium salt promoted the development of renal tumors. nih.gov These studies indicate that while NTA and its salts may not be potent initiators of carcinogenesis on their own in these models, they can act as promoters, enhancing the development of tumors initiated by other carcinogenic agents. nih.gov

Neoplastic Lesions and Hyperplasia Research

The administration of high doses of nitrilotriacetic acid (NTA) and its sodium salts is associated with the development of neoplastic lesions and hyperplasia in the urinary tract of rodents. nih.govwho.int The renal and urothelial effects are characterized by cellular toxicity and subsequent regenerative hyperplasia. nih.gov In rats treated with trisodium NTA in their drinking water, a significantly greater number of animals exhibited more severe grades of renal tubular cell hyperplasia compared to control groups. wpunj.edu

In two-stage carcinogenicity studies, the promoting effect of NTA and its salts is evident in the increased incidence of pre-neoplastic lesions. For example, in rats pretreated with N-nitroso(4-hydroxybutyl)butylamine (NHBBA), the subsequent administration of NTA, trisodium salt, monohydrate resulted in a significantly higher incidence of papillary or nodular hyperplasia of the urinary bladder. nih.gov These hyperplastic changes are considered precursors to the development of papillomas and carcinomas. The urothelial effects, including hyperplasia, appear to be linked to the depletion of calcium at high doses, which is distinct from the zinc accumulation associated with renal tubular toxicity. who.int

Molecular Mechanisms of Carcinogenesis (e.g., p53 and ras gene mutations)

Investigations into the molecular mechanisms underlying the carcinogenicity of nitrilotriacetic acid (NTA) have explored the involvement of key cancer-related genes such as p53 and ras. Studies on renal-cell carcinomas induced in rats by ferric nitrilotriacetate, a complex of NTA, have shown a general lack of mutations in the H-, K-, and N-ras genes at codons 12, 13, or 61. nih.gov This suggests that activation of these oncogenes is not a primary pathway in NTA-mediated renal carcinogenesis.

Reproductive and Developmental Toxicity Research

Embryotoxicity and Teratogenicity Investigations

The potential for nitrilotriacetic acid and its salts to cause embryotoxicity or teratogenicity (birth defects) has been investigated across several animal models. The consistent finding from these studies is a lack of teratogenic effects. nih.gov

In developmental studies, pregnant animals were exposed to NTA or its salts during critical periods of gestation. For instance, when pregnant Charles River CD rats were given diets containing 0.1% or 0.5% trisodium NTA on days 6-15 of pregnancy, no adverse effects on the fetuses were observed. who.int Similarly, studies in NMRI mice exposed to NTA in drinking water at a concentration of 0.2% during gestation days 6-18 resulted in no teratogenic effects, although a minor difference in mean fetal weight and a slight increase in the number of resorptions were noted in the treated group compared to controls. nih.gov

Investigations in New Zealand White rabbits also showed no evidence of embryotoxicity or teratogenicity. In one study, pregnant rabbits were administered trisodium NTA by gavage at doses up to 250 mg/kg of body weight per day during days 7-16 of gestation without any significant treatment-related effects on the dams or fetuses. who.int A summary of key findings from these developmental toxicity studies is presented below.

| Species | Compound | Administration Route | Key Findings | Reference |

|---|---|---|---|---|

| Charles River Rat | Trisodium NTA | Diet (up to 0.5%) | No significant maternal, embryonic, or fetal effects reported. | nih.gov |

| New Zealand White Rabbit | Trisodium NTA | Gavage (up to 250 mg/kg bw/day) | No treatment-related embryotoxic or teratogenic effects observed. | |

| NMRI Mouse | NTA | Drinking Water (0.2%) | No teratogenic effects; slight increase in resorptions and a small difference in mean fetal weight noted. | nih.gov |

Potential Effects on Essential Element Bioavailability in Neonatal Development

Nitrilotriacetic acid is a chelating agent, meaning it can bind to metal ions. nih.gov This property is central to its mechanism of toxicity at high doses, particularly in the urinary tract, where it alters the distribution of zinc and calcium cations. The nephrotoxicity associated with NTA is linked to changes in zinc homeostasis and the depletion of cellular calcium, which can lead to the formation of microcrystals.

While reproductive toxicity studies have not indicated a direct effect on neonatal development, the known ability of NTA to chelate essential elements like calcium and zinc raises theoretical questions about its potential impact on their bioavailability during the crucial neonatal period. nih.gov Calcium is vital for the developing infant, playing a key role in bone mineralization and numerous metabolic processes. nih.gov Similarly, zinc is a critical trace element for normal growth, immune system function, and neurological development in neonates. nih.gov

The chelation of these minerals by NTA could theoretically reduce their availability for absorption and utilization in a developing neonate. For example, NTA has been shown to effectively bind with free calcium ions. nih.gov Although direct research on the impact of NTA on the bioavailability of these specific nutrients in neonates is not extensively detailed in the reviewed literature, its fundamental chelating action on these essential elements is a recognized aspect of its chemical nature. nih.gov

Analytical Chemistry Methodologies for Nitrilotriacetic Acid Disodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of NTA, providing the necessary separation from complex sample components. Both gas and liquid chromatography have been successfully employed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for NTA analysis, but it requires the conversion of the non-volatile NTA into a volatile derivative prior to analysis. cdnsciencepub.comchromatographyonline.com This is typically achieved through esterification. cdnsciencepub.com Various esterification procedures have been developed, including the formation of trimethyl, tri-n-propyl, or tri-n-butyl esters. nih.govoup.comnih.gov For instance, a method involving propyl esterification after concentrating NTA from lake water on an anion exchange resin has been described. oup.com Another approach uses a boron trifluoride-methanol complex to form methyl esters. nih.gov

The derivatized NTA is then analyzed by a gas chromatograph, often equipped with a mass spectrometric (MS) or a nitrogen-specific detector (NPD) for sensitive and specific detection. nih.govwho.int GC-MS is particularly valuable as it provides confirmation of the analyte's identity through its mass fragmentation patterns. cdnsciencepub.comnih.gov The use of an internal standard, such as methyl heptadecanoate, is common to ensure quantitative accuracy. cdnsciencepub.comcdnsciencepub.com

Liquid Chromatography (LC) including Ion Pair and Reversed-Phase Methods

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers the advantage of analyzing NTA directly in its ionic form, often without the need for derivatization. nih.gov Several LC modes have been applied to NTA analysis.

Reversed-Phase and Ion-Pair LC: Reversed-phase HPLC is a common approach. To enhance the retention of the polar NTA on a nonpolar stationary phase, ion-pairing reagents are often added to the mobile phase. acs.org For example, a method for the simultaneous determination of NTA, EDTA, and DTPA utilizes a mobile phase containing sodium acetate (B1210297) and tetrabutylammonium (B224687) bromide at a controlled pH. nih.gov Another method uses a porous graphite (B72142) carbon stationary phase after complexing NTA with ferric ions, allowing for UV detection. nih.gov

Other LC techniques: Methods have also been developed that separate NTA on polymer-based columns without derivatization, followed by amperometric detection using a glassy-carbon electrode. nih.gov Additionally, specialized columns, such as those with low silanol (B1196071) activity, can be used with simple mobile phases like acetonitrile, water, and an acid modifier for successful separation. sielc.com

Spectrophotometric and Potentiometric Approaches

Before the widespread adoption of chromatographic techniques, spectrophotometric and potentiometric methods were popular for NTA determination due to their simplicity. epa.gov

Spectrophotometry: These methods are typically indirect and rely on the formation of a colored complex. NTA's ability to chelate with metal ions is exploited. For instance, the total concentration of chelating agents like NTA can be determined by forming metal chelates, such as with Nickel(II), and measuring the absorbance using a UV-visible spectrophotometer. nih.gov In one method, after determining the sum of EDTA and NTA, the NTA complex is selectively oxidized, allowing for the determination of EDTA, and subsequently NTA by difference. researchgate.net

Potentiometry: Potentiometric titration is another established method for NTA analysis. tandfonline.com This technique involves titrating the sample with a metal ion solution, such as Fe(III), and monitoring the potential change with an ion-selective or redox electrode to determine the endpoint. nih.govtandfonline.com This approach is valued for its simplicity and affordability, and it can be applied to determine NTA in water and sewage at concentrations of 0.1 ppm or higher. tandfonline.com A more advanced technique, potentiometric stripping analysis (PSA), has been developed for the indirect trace determination of NTA by using a metal-NTA complex. osti.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable NTA analysis, especially in complex matrices like environmental water or wastewater. nih.govchromatographyonline.com The primary goals are to isolate NTA from interfering substances and to concentrate it to detectable levels.

A common initial step for aqueous samples is concentration using anion exchange resins. oup.comepa.gov The adsorbed NTA is then eluted, often with an acid like formic acid. oup.com For airborne NTA, samples can be collected on a glass-fiber filter, from which the NTA is extracted with ultrapure water. nih.gov

Derivatization is a key sample preparation step, particularly for GC analysis, to increase the volatility and thermal stability of NTA. chromatographyonline.comchromatographyonline.com The most common derivatization reaction is esterification of NTA's carboxylic acid groups. cdnsciencepub.com This can be achieved using various reagents:

Methanol-HCl or Boron trifluoride-methanol: To form trimethyl esters. cdnsciencepub.comnih.gov

n-propyl-HCl or n-butyl-HCl: To create tri-n-propyl or tri-n-butyl esters, respectively. nih.gov

Bis(trimethylsilyl)trifluoroacetamide: For trimethylsilylation. epa.gov

The choice of derivatization reagent and reaction conditions (e.g., time and temperature) must be carefully optimized to ensure complete conversion and avoid the formation of partially esterified products. cdnsciencepub.com

Detection Limits and Method Validation in Complex Matrices

The performance of an analytical method is characterized by its detection limits and validation in relevant sample types. researchgate.netnih.govnih.gov For NTA, methods have been developed to achieve low detection limits suitable for environmental monitoring.

Detection Limits:

Gas Chromatography: GC methods have demonstrated high sensitivity. A GC-MS method for aqueous samples reported a method detection limit of 0.006 mg/L. nih.gov Another GC method for inland waters achieved a lower detection limit of 25 µg/L. cdnsciencepub.comcdnsciencepub.com A GC method with a nitrogen-specific detector can reach levels as low as 0.2 µg/L. who.int For airborne NTA analysis, a quantitation limit of 4.8 µg per sample has been established. nih.gov

Liquid Chromatography: HPLC methods also offer good sensitivity. An HPLC method for determining NTA, EDTA, and DTPA reported detection limits of 0.62 µmol/L for NTA. nih.gov

Potentiometry: Potentiometric titration methods are generally less sensitive, with applicability for NTA concentrations of 0.1 ppm or higher. tandfonline.com

Table of Analytical Method Performance

| Technique | Matrix | Detection Limit | Recovery | Reference |

|---|---|---|---|---|

| GC-MS | Aqueous | 0.006 mg/L | 103-115% | nih.gov |

| GC | Inland Waters | 25 µg/L | Not Reported | cdnsciencepub.com |

| GC-NPD | Water | 0.2 µg/L | Not Reported | who.int |

| HPLC-UV | Aqueous | 0.62 µmol/L | 94±13% | nih.gov |

| Potentiometry | Water/Sewage | ~0.1 mg/L | Not Reported | tandfonline.com |

| GC-NPD | Lake/Wastewater | 6 µg/L | 105-124% | researchgate.net |

Advanced Research Applications of Nitrilotriacetic Acid Disodium Salt in Chemistry and Biology

Applications in Biochemical and Biomedical Research

The ability of nitrilotriacetic acid disodium (B8443419) salt to form stable complexes with metal ions makes it an invaluable tool in various biochemical and biomedical research areas. chemimpex.com

Buffering Agent and Stabilizer in Biochemical Assays

In biochemical research, maintaining a stable pH and controlling metal ion concentrations are crucial for the success of many experiments. Nitrilotriacetic acid disodium salt serves as an effective buffering agent, helping to maintain the desired pH in biochemical assays. chemimpex.com Its capacity to chelate stray metal ions also makes it an excellent stabilizer for enzymes and proteins, preventing their denaturation or inhibition by metal contaminants. chemimpex.com This ensures that the experimental conditions remain optimal and that the results of the assays are reliable and reproducible. chemimpex.com

Therapeutic Chelating Agent Research (e.g., Metal Overloading, Manganese Poisoning)

Research has explored the potential of nitrilotriacetic acid as a therapeutic chelating agent for treating conditions involving metal overload. Its ability to bind to and facilitate the excretion of certain metals has been investigated for conditions like manganese poisoning and iron overloading. who.int In cases of chronic manganese poisoning, which can lead to neurological problems, chelating agents are studied for their ability to remove excess manganese from the body. nih.govepa.gov Similarly, in iron overload disorders, NTA has been suggested to have a synergistic effect when used with other chelating agents to mobilize and remove excess iron. canada.ca

Olfactory Dysfunction Modulation Research

Recent research has investigated the use of nitrilotriacetic acid trisodium (B8492382) salt in modulating olfactory dysfunction, particularly in the context of post-COVID-19 anosmia. nih.govnih.gov Studies have suggested that an increase in intranasal free calcium cations may be associated with olfactory dysfunction. nih.gov As a calcium chelating agent, NTA has been shown to bind to these excess calcium ions in the nasal mucus. nih.govresearchgate.net A clinical trial involving patients with COVID-19-related anosmia demonstrated that intranasal application of a nitrilotriacetic acid trisodium salt solution led to a significant improvement in olfactory function and a decrease in the concentration of calcium cations in nasal secretions. nih.govnih.govresearchgate.net This research suggests a potential therapeutic application for NTA in treating specific types of olfactory disorders. nih.gov

| Study Aspect | Finding |

| Condition | Olfactory dysfunction associated with COVID-19. nih.govnih.gov |

| Hypothesis | Elevated intranasal calcium cations contribute to olfactory loss. nih.gov |

| Intervention | Intranasal application of 2% nitrilotriacetic acid trisodium salt. nih.govresearchgate.net |

| Outcome | Significant improvement in olfactory function and a reduction in nasal calcium levels. nih.govnih.gov |

Role in Industrial and Environmental Research Processes

The chelating properties of nitrilotriacetic acid disodium salt are also leveraged in industrial and environmental research, particularly in the areas of water treatment and metal recovery. chemimpex.com

Water Treatment and Metal Recovery Research

In the field of environmental research, nitrilotriacetic acid is studied for its application in water treatment and the recovery of heavy metals from contaminated sources. chemimpex.com It can effectively bind to heavy metal ions present in industrial wastewater, forming water-soluble complexes. chemimpex.com This process can aid in the removal of these toxic metals from the water, contributing to pollution control. chemimpex.com

Furthermore, research has explored the use of NTA in hydrometallurgical processes for the recovery of valuable metals from low-grade ores and industrial wastes. researchgate.net For instance, studies have investigated the use of NTA in combination with other treatments to extract metals from contaminated dredged materials. researchgate.net The ability of NTA to form stable complexes with various metals makes it a subject of ongoing research for developing more sustainable and environmentally friendly methods for metal recycling and resource recovery. mdpi.comdetritusjournal.com

Enhancing Efficacy of Agrochemicals through Chelation

Nitrilotriacetic acid disodium salt functions as a potent chelating agent in agricultural research, primarily by improving the bioavailability of essential micronutrients for plants. chemiis.com Metal ions, such as iron, manganese, zinc, and copper, are crucial for plant growth but can often become unavailable in soil due to precipitation into insoluble forms. The fundamental principle behind its application is the formation of stable, water-soluble complexes with these metal ions.

The process of chelation involves the nitrilotriacetate anion enveloping a metal ion, effectively shielding it from reactions that would otherwise render it inaccessible to the plant's root system. This ensures that micronutrients remain in a soluble state within the soil solution, facilitating their uptake. Research has shown that the addition of nitrilotriacetic acid (NTA) to soil can enhance the ability of certain plants to accumulate metals, which also promotes plant growth. taylorandfrancis.com This mechanism is particularly valuable in alkaline or high-phosphate soils where micronutrient availability is a common limiting factor for crop productivity. By forming these stable chelates, NTA helps ensure a more consistent and readily available supply of essential metals to the plant. chemiis.com

Table 1: Role of Nitrilotriacetic Acid Disodium Salt in Agrochemical Research

| Feature | Description | Research Focus |

|---|---|---|

| Mechanism | Chelation of metal micronutrients (e.g., Fe, Mn, Zn, Cu). | Formation of stable, water-soluble metal-NTA complexes. |

| Primary Benefit | Increases the bioavailability of essential nutrients in soil. chemiis.com | Prevention of nutrient precipitation into insoluble compounds. |

| Application Area | Micronutrient-deficient soils, particularly alkaline soils. | Enhanced nutrient uptake by plant roots and improved growth. taylorandfrancis.com |

| Research Outcome | Improved efficacy of micronutrient fertilizers. | Mitigation of nutrient deficiencies to boost crop yield and health. |

Textile Processing and Metal Finishing Research

In the fields of textile processing and metal finishing, nitrilotriacetic acid and its salts are subjects of research due to their effectiveness as chelating agents. nih.govnih.govwho.int In these industrial contexts, the presence of stray metal ions (like calcium, magnesium, and iron) in process water can interfere with operations, leading to suboptimal results. nih.gov

In textile research, particularly in dyeing processes, NTA salts are investigated as sequestering agents. Metal ions can form complexes with dyes, altering their shade and reducing their fixation to the fabric. By chelating these metals, NTA prevents such interference, leading to more consistent color yields and improved dye performance. Research has compared biodegradable chelating agents like trisodium nitrilotriacetic acid to conventional salts such as sodium chloride in the reactive dyeing of cotton, finding that NTA can achieve comparable color yields and fastness properties. researchgate.net

In metal finishing research, NTA is used for metal cleaning and surface preparation. nih.govwho.int It is effective in removing oxide scales and other deposits from metal surfaces by forming soluble complexes with the metal ions in the scale. nih.gov This cleaning action is a critical preparatory step for subsequent processes like electroplating or coating, ensuring better adhesion and a higher quality finish. nih.gov

Table 2: Comparative Research Findings in Textile Dyeing

| Parameter | Conventional Salt (NaCl) | Biodegradable Salt (Trisodium NTA) |

|---|---|---|

| Function | Exhausting agent | Chelating and exhausting agent |

| Environmental Profile | Non-biodegradable | Biodegradable researchgate.net |

| Color Yield | Standard benchmark | Comparable to NaCl researchgate.net |

| Color Fastness | Standard benchmark | Comparable to NaCl researchgate.net |

Pulp and Paper Industry Applications

Research into the applications of nitrilotriacetic acid disodium salt in the pulp and paper industry focuses on its role as a chelating agent, particularly in the bleaching stages. nih.govwho.int The goal of bleaching is to increase the brightness of the pulp by removing residual lignin (B12514952), but the process can be hampered by the presence of transition metal ions like manganese, iron, and copper. researchgate.net These metals catalyze the decomposition of bleaching agents, such as hydrogen peroxide, reducing their efficiency and potentially damaging the cellulose (B213188) fibers. researchgate.net